molecular formula C22H30O B1670305 Desogestrel CAS No. 54024-22-5

Desogestrel

Cat. No.: B1670305
CAS No.: 54024-22-5
M. Wt: 310.5 g/mol
InChI Key: RPLCPCMSCLEKRS-OGKXSSEESA-N
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Description

Desogestrel is a synthetic progestogen, commonly used in oral contraceptives. It is a third-generation progestogen, known for its high selectivity and minimal androgenic activity. This compound is often used in combination with ethinyl estradiol to prevent pregnancy and manage menopausal symptoms .

Mechanism of Action

Target of Action

Desogestrel is a synthetic progestin and its primary target is the progesterone receptor . This receptor is a biological target of progestogens like progesterone . This compound binds selectively to the progesterone receptor, generating low androgenic activity .

Mode of Action

This compound enters the cell passively and binds to the progesterone receptor . This binding produces an effect similar to a transcription factor, leading to modifications in mRNA synthesis . The medication is a prodrug of etonogestrel (3-keto-desogestrel) in the body .

Biochemical Pathways

This compound is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active compound at the cellular level can be determined by radioimmunoassay .

Pharmacokinetics

This compound is rapidly and almost completely absorbed and converted into etonogestrel . Maximum concentrations of 3-keto-desogestrel are reached at 1.5 – 2.0 hours . The elimination half-life for 3-keto-desogestrel is approximately 30 – 60 hours . The metabolic clearance rate of this compound is reported to be about 2 ml/min/kg .

Result of Action

The main therapeutic effect of this compound is related to the inhibition of ovulation in 97% of the cycles . Other effects include modification of luteinizing hormone and follicle-stimulating hormone, declines in the onset of menstruation, and increases in the viscosity of the vaginal fluid . It also has metabolic effects, including increased insulin secretion and resistance, increased lipase activity, and increased fat .

Action Environment

The effects of this compound can be influenced by various environmental factors. For instance, studies on animals have shown that oral administration of this compound for 52 weeks produced powerful hormonal effects but no chronic toxicity . Acute toxicity is very low, with the LD50 value in mice and rats being more than 2000 mg/kg after oral and more than 500 mg/kg after intraperitoneal administration .

Biochemical Analysis

Biochemical Properties

Desogestrel is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active metabolite mediates the progestin effects of this compound . The unique 11-methylene side chain of this compound prevents it from being metabolized to any other known progestin .

Cellular Effects

This compound, through its active metabolite 3-keto-desogestrel, exerts its effects on various types of cells, primarily those in the female reproductive system . It influences cell function by inducing endometrial changes characteristic of pregnancy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 3-keto-desogestrel, which mediates the progestin effects . This active metabolite binds to progestin receptors in target cells, influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and consistent effects over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Studies have shown that at high doses, this compound exerts powerful hormonal effects, but no chronic toxicity was observed .

Metabolic Pathways

This compound is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel . This metabolic pathway is unique to this compound due to its 11-methylene side chain .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed within the body . It is transported to target cells where it is metabolized to its active form, 3-keto-desogestrel .

Subcellular Localization

This compound, as a lipophilic molecule, can diffuse across the cell membrane and enter cells . Once inside the cell, it is metabolized to 3-keto-desogestrel, which can bind to progestin receptors and exert its effects .

Chemical Reactions Analysis

Desogestrel undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like IBX and reducing agents for specific transformations. The major product formed from these reactions is 3-keto-desogestrel .

Scientific Research Applications

Properties

CAS No.

54024-22-5

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

RPLCPCMSCLEKRS-OGKXSSEESA-N

Isomeric SMILES

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34

impurities

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol;  13-ethyl-11-methylenegon-4-en-17-one.

SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Appearance

Solid powder

boiling_point

428ºC

Color/Form

Crystals

melting_point

109-110ºC
109-110 °C
109.5 °C

54024-22-5

physical_description

Solid

Pictograms

Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1 mg/ml
Slightly soluble in ethanol and ethyl acetate;  sparingly soluble in n-hexane.
3.01e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol
13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol
18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)-
alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17
Cerazette
Desogestrel
Marvelon
Org 2969
Org-2969
Org2969

vapor_pressure

6.20X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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